Cas no 545-93-7 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(2-bromo-2-propen-1-yl)-5-(1-methylethyl)-)

545-93-7 structure
商品名:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(2-bromo-2-propen-1-yl)-5-(1-methylethyl)-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(2-bromo-2-propen-1-yl)-5-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(2-bromo-2-propen-1-yl)-5-(1-methylethyl)-
- 5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione
- Propallylonal
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-5-(1-methylethyl)-
- 5-(2'-Bromallyl)-5-isopropylbarbituric acid
- 5-(2-Bromo-2-propenyl)-5-(1-methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(2-Bromoallyl)-5-isopropylb
- 5-Isopropyl-5-(2-bromoallyl)barbituate
- 5-Isopropyl-5-bromallylbarbituric acid
- Barbituric acid, 5-(2-bromoallyl)-5-isopropyl-
- Bromoaprobarbital
- Ibomal
- Kwietal
- Noctal
- Noctenal
- Nostal
- Nostral
- Propaldon
- Quietal
- Quietalum
- 5-Isopropyl-5-(2-bromoallyl)-barbituric acid
- Isopropyl-bromallyl-barbitursaeure
- AKOS003398682
- 5-Isopropyl-5-bromoallylbarbituric acid
- 5-(2-Bromoallyl)-5-isopropylbarbituric acid
- KTGWBBOJAGDSHN-UHFFFAOYSA-N
- PROPALLYLONAL [MI]
- 4-24-00-01994 (Beilstein Handbook Reference)
- 5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione
- 545-93-7
- 1ER3Z9GUQH
- CHEBI:135199
- BRN 0219943
- SCHEMBL713682
- Q7250078
- propallylonal, noctal, nostal, quietal, ibomal
- EINECS 208-896-7
- PROPALLYLONAL [WHO-DD]
- 5-(.beta.-Bromoallyl)-5-isopropylbarbituric acid
- 5-(2-Bromo-2-propenyl)-5-isopropyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
- Ibomalum
- DTXSID00202906
- NS00003752
- UNII-1ER3Z9GUQH
- 5-Isopropyl-5-(2-bromoallyl)barbiturate
- 5-(2-BROMO-2-PROPEN-1-YL)-5-(1-METHYLETHYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
-
- インチ: InChI=1S/C10H13BrN2O3/c1-5(2)10(4-6(3)11)7(14)12-9(16)13-8(10)15/h5H,3-4H2,1-2H3,(H2,12,13,14,15,16)
- InChIKey: KTGWBBOJAGDSHN-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
計算された属性
- せいみつぶんしりょう: 288.01099
- どういたいしつりょう: 288.011
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 75.3A^2
じっけんとくせい
- 密度みつど: 1.6331 (rough estimate)
- ゆうかいてん: 177-179°
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.5190 (estimate)
- PSA: 75.27
- LogP: 1.84530
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(2-bromo-2-propen-1-yl)-5-(1-methylethyl)- セキュリティ情報
- 危険物輸送番号:3249
- 包装グループ:III
- 危険レベル:6.1(b)
- どくせい:MLD orally in rabbits: 300-350 mg/kg (Maloney)
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(2-bromo-2-propen-1-yl)-5-(1-methylethyl)- 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
545-93-7 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(2-bromo-2-propen-1-yl)-5-(1-methylethyl)-) 関連製品
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
